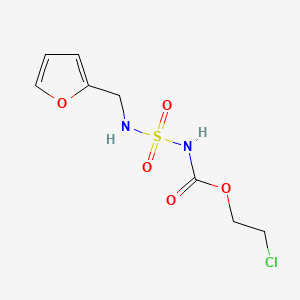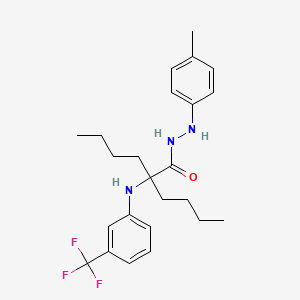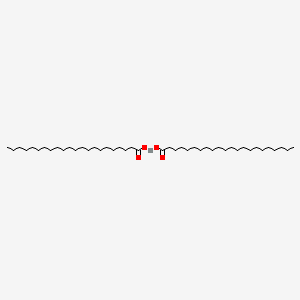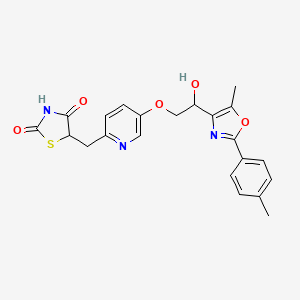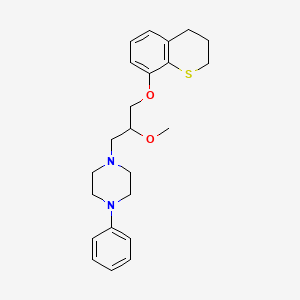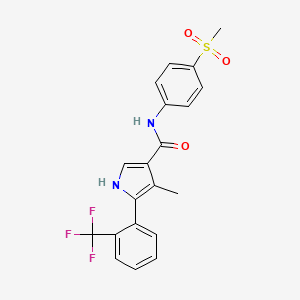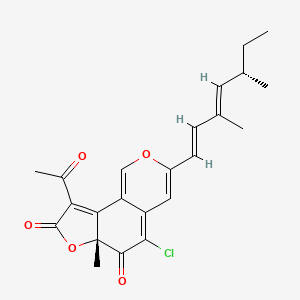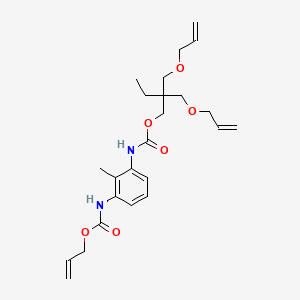
Carbamic acid, (3-(((2,2-bis((2-propenyloxy)methyl)butoxy)carbonyl)amino)methylphenyl)-, 2-propenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, (3-(((2,2-bis((2-propenyloxy)methyl)butoxy)carbonyl)amino)methylphenyl)-, 2-propenyl ester is a complex organic compound with the molecular formula C24H34N2O6 and a molecular weight of 446.537 g/mol . This compound is known for its unique structure, which includes multiple functional groups such as carbamate, ester, and allyl groups. It is used in various scientific research applications due to its versatile chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (3-(((2,2-bis((2-propenyloxy)methyl)butoxy)carbonyl)amino)methylphenyl)-, 2-propenyl ester typically involves multiple steps. One common method includes the reaction of 3-aminomethylphenol with 2,2-bis((2-propenyloxy)methyl)butyric acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, (3-(((2,2-bis((2-propenyloxy)methyl)butoxy)carbonyl)amino)methylphenyl)-, 2-propenyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or carbamate groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Carbamic acid, (3-(((2,2-bis((2-propenyloxy)methyl)butoxy)carbonyl)amino)methylphenyl)-, 2-propenyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and coatings.
Mecanismo De Acción
The mechanism of action of carbamic acid, (3-(((2,2-bis((2-propenyloxy)methyl)butoxy)carbonyl)amino)methylphenyl)-, 2-propenyl ester involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- Carbamic acid, (3-(((2,2-bis((2-propenyloxy)methyl)butoxy)carbonyl)amino)methylphenyl)-, 2-propenyl ester
- Toluenedicarbamic acid, monoallyl ester, monoester of 2,2-bis(allyloxymethyl)butanol
- Carbamic acid, N-(3-(((2,2-bis((2-propen-1-yloxy)methyl)butoxy)carbonyl)amino)methylphenyl)-, 2-propen-1-yl ester
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
154486-32-5 |
|---|---|
Fórmula molecular |
C24H34N2O6 |
Peso molecular |
446.5 g/mol |
Nombre IUPAC |
prop-2-enyl N-[3-[2,2-bis(prop-2-enoxymethyl)butoxycarbonylamino]-2-methylphenyl]carbamate |
InChI |
InChI=1S/C24H34N2O6/c1-6-13-29-16-24(9-4,17-30-14-7-2)18-32-23(28)26-21-12-10-11-20(19(21)5)25-22(27)31-15-8-3/h6-8,10-12H,1-3,9,13-18H2,4-5H3,(H,25,27)(H,26,28) |
Clave InChI |
YSYBZTIWANJECW-UHFFFAOYSA-N |
SMILES canónico |
CCC(COCC=C)(COCC=C)COC(=O)NC1=CC=CC(=C1C)NC(=O)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![11,12-diazapentacyclo[11.8.0.02,10.04,9.016,21]henicosa-1(13),2(10),4,6,8,11,16,18,20-nonaen-3-one](/img/structure/B12782945.png)
![(2S,3S,4S,5R,6R)-6-[[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-6-ethyl-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12782954.png)
